2,5-Dichlorobenzaldehyde CAS number and properties
2,5-Dichlorobenzaldehyde CAS number and properties
An In-depth Technical Guide to 2,5-Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzaldehyde is a chlorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds.[1] Its disubstituted phenyl ring and reactive aldehyde group make it a versatile building block in the pharmaceutical, agrochemical, and specialty chemical industries.[1] This document provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its relevance to research and development.
Chemical and Physical Properties
2,5-Dichlorobenzaldehyde is typically an off-white to yellow crystalline powder.[1][2] It is soluble in organic solvents such as ethanol (B145695) and ether, but has limited solubility in water.[3]
Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 6361-23-5[4] |
| Molecular Formula | C₇H₄Cl₂O[3] |
| Molecular Weight | 175.01 g/mol [4][5] |
| InChI | InChI=1S/C7H4Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H[4] |
| InChIKey | BUXHYMZMVMNDMG-UHFFFAOYSA-N[6][4] |
| SMILES | O=Cc1cc(Cl)ccc1Cl[2][6] |
| Synonyms | Benzaldehyde, 2,5-dichloro-[3] |
Physical Properties
| Property | Value |
| Appearance | Off-white to yellow crystal powder[1] |
| Melting Point | 54-58 °C[7] |
| Boiling Point | 231-233 °C[7] |
| Flash Point | 110 °C (closed cup)[4] |
| Purity | Typically ≥96%[4] |
Synthesis
A common laboratory-scale synthesis of 2,5-Dichlorobenzaldehyde involves the oxidation of 2,5-dichlorobenzyl alcohol.
Experimental Protocol: Oxidation of 2,5-Dichlorobenzyl Alcohol
This protocol describes the synthesis of 2,5-dichlorobenzaldehyde from 2,5-dichlorobenzenemethanol using cobalt ferrite (B1171679) (CoFe₂O₄) magnetic nanoparticles as a catalyst and Oxone as the oxidizing agent.
Materials:
-
2,5-dichlorobenzenemethanol (1 mmol)
-
Water (1 mL)
-
CoFe₂O₄ magnetic nanoparticles (11.8 mg, 5 mol%)
-
Oxone (potassium peroxymonosulfate) (0.6 mmol)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and cyclohexane (B81311) for thin-layer chromatography (TLC)
Procedure:
-
To a round-bottom flask, add 2,5-dichlorobenzenemethanol (1 mmol), water (1 mL), and CoFe₂O₄ magnetic nanoparticles (11.8 mg, 5 mol%).[8]
-
Stir the reaction mixture for 2 minutes.[8]
-
Add Oxone (0.6 mmol) in three portions.[8]
-
Stir the reaction mixture at room temperature.[8]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate-cyclohexane (2:10, v/v).[8]
-
Upon completion of the reaction, extract the product with dichloromethane.[8]
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.[8]
-
Purify the crude product using silica gel column chromatography to yield pure 2,5-dichlorobenzaldehyde.[8][9]
-
Dry the organic phase with anhydrous magnesium sulfate.[8]
Caption: Workflow for the synthesis of 2,5-Dichlorobenzaldehyde.
Reactivity and Applications
The chemical reactivity of 2,5-Dichlorobenzaldehyde is dominated by the aldehyde functional group and influenced by the two chlorine atoms on the aromatic ring. It readily undergoes nucleophilic addition and substitution reactions.[1] A key reaction is its oxidation to the corresponding carboxylic acid.[3]
This versatile intermediate is widely used in:
-
Pharmaceutical Synthesis: It is a key starting material for various active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer drugs, as well as agents for the central nervous system. It is also used as a building block for the synthesis of the anticancer drug etoposide.[3]
-
Agrochemicals: It is employed in the manufacturing of insecticides, herbicides, and fungicides.[6]
-
Dyes and Pigments: The compound serves as a raw material for the preparation of certain azo dyes and organic pigments.[6]
-
Material Science: It has applications in the development of specialty polymers and liquid crystal monomers for displays.
-
Research: It has been investigated as a potential optical probe for detecting methyltransferase activity and for its role in inhibiting cancer cell proliferation by binding to survivin.[3]
Caption: Role as a versatile chemical intermediate.
Safety and Handling
2,5-Dichlorobenzaldehyde is considered a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][4] Some classifications also indicate that it can cause severe skin burns and eye damage.[5]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][4]
It is essential to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. CAS 6361-23-5: 2,5-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. 2,5-Dichlorobenzaldehyde 96 6361-23-5 [sigmaaldrich.com]
- 5. 2,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 80702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. watsonnoke.com [watsonnoke.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2,5-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. 2,5-Dichlorobenzaldehyde | 6361-23-5 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
